molecular formula C10H10ClN3OS B5790187 N-(4-chlorophenyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)urea

N-(4-chlorophenyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No. B5790187
M. Wt: 255.72 g/mol
InChI Key: NDKQFKQLYSXRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(4,5-dihydro-1,3-thiazol-2-yl)urea, commonly known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CDU belongs to the class of thiazolidinone derivatives and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of CDU is not fully understood. However, it has been suggested that CDU acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, CDU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. CDU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
CDU has been shown to exhibit a range of biochemical and physiological effects. For example, CDU has been shown to induce apoptosis (programmed cell death) in cancer cells. CDU has also been shown to inhibit the growth of bacterial and fungal cells. Additionally, CDU has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

CDU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various cellular processes. However, CDU also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, CDU exhibits some toxicity, which limits its use in certain experiments.

Future Directions

There are several future directions for research on CDU. One area of interest is the development of CDU derivatives with improved potency and selectivity. Another area of interest is the investigation of CDU's potential use in the treatment of neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of CDU and its effects on various cellular processes. Overall, CDU has significant potential for therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

CDU can be synthesized by the reaction of 4-chloroaniline and 2-aminothiazoline in the presence of triethylamine and chloroform. The reaction yields a white crystalline solid, which is then purified by recrystallization in ethanol. The purity of the synthesized CDU can be confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

CDU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. CDU has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, CDU has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-4H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQFKQLYSXRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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